1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidopyrimidine class. This compound is characterized by its unique structure, which includes a nitrophenyl group, a propylthio group, and a pyrimidine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrimidine Core: The initial step involves the synthesis of the pyrimidine core through a condensation reaction between appropriate amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Propylthio Group: The propylthio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Attachment of the Nitrophenyl Group: The nitrophenyl group is added through a nitration reaction, typically involving the use of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidopyrimidines depending on the nucleophile used.
Scientific Research Applications
1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer reactions, which can affect cellular processes. The compound may inhibit or activate enzymes, interfere with DNA replication, or disrupt cell membrane integrity, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-7-(4-nitrophenyl)-5-(methylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methylthio group instead of a propylthio group.
1,3-dimethyl-7-(4-aminophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Contains an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The unique combination of the nitrophenyl and propylthio groups in 1,3-dimethyl-7-(4-nitrophenyl)-5-(propylthio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1,3-dimethyl-7-(4-nitrophenyl)-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4S/c1-4-9-27-15-12-14(20(2)17(24)21(3)16(12)23)18-13(19-15)10-5-7-11(8-6-10)22(25)26/h5-8H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZKGZLULVNCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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